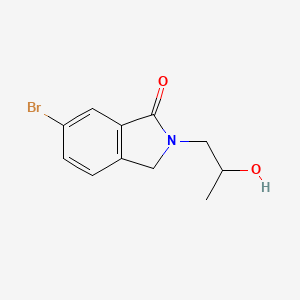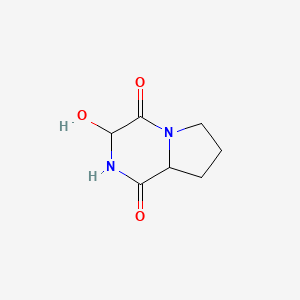
5-Isothiocyanatohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isothiocyanatohexanoic acid is an organic compound characterized by the presence of an isothiocyanate group (-N=C=S) attached to a hexanoic acid chain. This compound is part of the isothiocyanate family, which is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Isothiocyanatohexanoic acid can be synthesized through several methods. One common approach involves the reaction of hexanoic acid with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate acyl chloride, which then reacts with thiophosgene to yield the isothiocyanate product.
Another method involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This method is more sustainable and avoids the use of highly toxic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The use of benign solvents and optimized purification techniques, such as column chromatography, are also employed to ensure high purity and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Isothiocyanatohexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, leading to the formation of new carbon-nitrogen bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form sulfonyl derivatives or reduction to yield amines.
Common Reagents and Conditions
Amines: React with the isothiocyanate group to form thioureas.
Alcohols: React to form carbamates.
Thiols: React to form dithiocarbamates.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize the isothiocyanate group.
Major Products Formed
Thioureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
Dithiocarbamates: Formed from reactions with thiols.
Wissenschaftliche Forschungsanwendungen
5-Isothiocyanatohexanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Isothiocyanatohexanoic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound’s effects are mediated through the modification of cysteine residues in proteins, which can alter their function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and antimicrobial properties.
Benzyl Isothiocyanate: Found in cruciferous vegetables, studied for its anticancer properties.
Phenethyl Isothiocyanate: Also found in cruciferous vegetables, known for its chemopreventive effects.
Uniqueness
5-Isothiocyanatohexanoic acid is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the properties of a hexanoic acid chain.
Eigenschaften
Molekularformel |
C7H11NO2S |
|---|---|
Molekulargewicht |
173.24 g/mol |
IUPAC-Name |
5-isothiocyanatohexanoic acid |
InChI |
InChI=1S/C7H11NO2S/c1-6(8-5-11)3-2-4-7(9)10/h6H,2-4H2,1H3,(H,9,10) |
InChI-Schlüssel |
HCVHOWVTFWEVFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


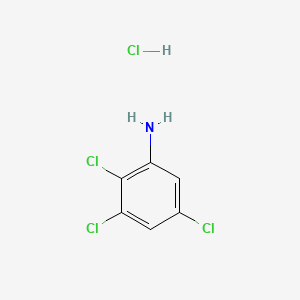

![beta-D-Glucopyranoside, 4-[2-(3-hydroxy-5-methoxyphenyl)ethenyl]phenyl, (E)-; 4-[(1E)-2-(3-Hydroxy-5-methoxyphenyl)ethenyl]phenyl beta-D-glucopyranoside](/img/structure/B13640250.png)
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)
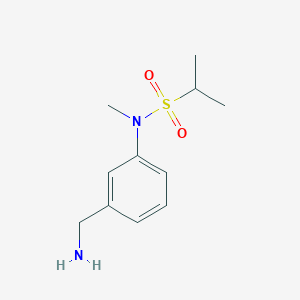
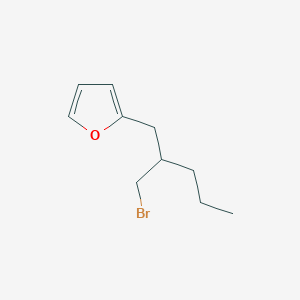

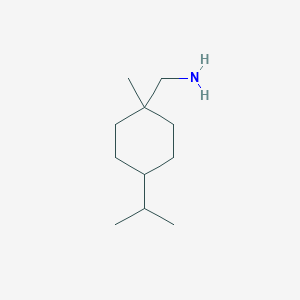


![4-[(Fluorosulfonyl)methyl]benzoicacid](/img/structure/B13640316.png)
